molecular formula C13H19NO4 B1396677 tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate CAS No. 115499-45-1

tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate

Cat. No.: B1396677
CAS No.: 115499-45-1
M. Wt: 253.29 g/mol
InChI Key: WESMLFSTFVCSOA-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate is an organic compound with a complex structure that includes a hydroxyphenoxy group, an ethyl linkage, and a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate typically involves the reaction of 4-hydroxyphenol with ethylene carbonate to form 2-(4-hydroxyphenoxy)ethanol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-6 hours

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of 2-(4-oxophenoxy)-ethyl carbamic acid tert-butyl ester.

    Reduction: Formation of 2-(4-hydroxyphenoxy)-ethyl alcohol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites, while the carbamic acid ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Shares the hydroxyphenoxy group but lacks the ethyl linkage and carbamic acid ester moiety.

    2-Hydroxyquinoline: Contains a hydroxy group and a nitrogen heterocycle, offering different reactivity and applications.

    4-Hydroxy-2-quinolones: Similar in having a hydroxy group but with a quinolone structure.

Uniqueness

tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and a wide range of applications in various fields.

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-17-11-6-4-10(15)5-7-11/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESMLFSTFVCSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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